S-Ethylisothioharnstoff-Hydrobromid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of S-Ethylisothiourea derivatives involves various chemical reactions, highlighting the adaptability and the synthetic routes to obtain this compound. For example, the alkylation of ethylenethiourea with alcohols in the presence of aqueous acids offers a convenient method for preparing S-alkyl-isothioureas, including S-Ethylisothiourea, without the need for toxic alkylating agents, achieving high yields and purity (Denk & Ye, 2005).

Molecular Structure Analysis

Research into the molecular structure of isothiourea salts, including those related to S-Ethylisothiourea, demonstrates the importance of their conformation and the effects of substituents on their biological activity. Studies utilizing techniques such as nuclear quadrupole double resonance (NQDR) and X-ray diffraction have provided detailed insights into the structure and isomerism of these compounds, highlighting their interaction potential and the significance of their molecular arrangement for their inhibitory capabilities on nitric oxide synthases (Latosińska et al., 2012).

Chemical Reactions and Properties

S-Ethylisothiourea acts as a potent competitive inhibitor for various isoforms of nitric oxide synthase, with distinct inhibitory capacities. Its chemical structure allows for selective inhibition, which is attributed to the alkyl substitutions fitting into a small hydrophobic pocket within the enzyme. This selectivity and binding mechanism are critical for its biochemical applications and research relevance (Garvey et al., 1994).

Physical Properties Analysis

The synthesis and analytical chemistry of S-Ethylisothiourea and related compounds involve understanding their physical properties, such as solubility and stability. These properties are essential for their application in biological studies and the development of analytical methods for detection and quantification. Techniques like gas chromatography and mass spectrometry have been employed to analyze ethylenethiourea derivatives, providing insights into their behavior and interaction with biological systems (Dubey et al., 1997).

Chemical Properties Analysis

The chemical properties of S-Ethylisothiourea, including its reactivity and interaction with various biochemical pathways, underscore its utility in research focused on nitric oxide synthases. Its mechanism of action, competitive inhibition, and selectivity for different NOS isoforms have made it a valuable tool in the study of nitric oxide's physiological and pathological roles (Garvey et al., 1994).

Wissenschaftliche Forschungsanwendungen

Effizienzsteigerung von Solarzellen

SEBr: wurde zur Modifizierung von Oberflächen in Perovskit-Solarzellen mit großer Bandlücke (PSCs) eingesetzt. Es dient als multifunktionales Molekül, das sowohl Pb-I- als auch FA-I-terminierte Oberflächen passivieren kann, die typischerweise anfällig für Oberflächendefekte sind, die zu erheblichen Verlusten der Leerlaufspannung führen. Durch eine Hochverschiebung des Ferminiveaus an der Perovskit-Grenzfläche fördert SEBr die Ladungsträgerkollektion, was zu verbesserten Wirkungsgraden der Stromumwandlung und Device-Stabilität führt .

Hemmung der Stickstoffoxidsynthase

In der biomedizinischen Forschung ist SEBr für seine Rolle als Inhibitor der induzierbaren humanen, endothelialen und neuronalen Stickstoffoxidsynthase-Isozyme bekannt. Diese Eigenschaft ist besonders wichtig bei der Untersuchung von Krankheiten, bei denen die Induktion einer calciumabhängigen Isoform der Stickstoffoxid (NO)-Synthase und die anschließende verstärkte Bildung von NO eine Rolle spielen, wie z. B. bei Entzündungen und Kreislaufschock .

Molekulartechnik

Die Fähigkeit von SEBr, mit Oberflächendefekten auf molekularer Ebene zu interagieren, macht es zu einem wertvollen Werkzeug in der molekularen Technik. Seine Anwendung in diesem Bereich ist entscheidend für die Entwicklung von Materialien mit spezifischen Eigenschaften, wie sie in Hochleistungs-Elektronikgeräten benötigt werden .

Pharmakologische Forschung

Aufgrund seiner inhibitorischen Wirkungen auf verschiedene Stickstoffoxidsynthase-Isozyme wird SEBr in der pharmakologischen Forschung ausgiebig verwendet, um therapeutische Wege für Erkrankungen zu erforschen, die mit einer Überproduktion von NO einhergehen. Dazu gehört die Entwicklung von Medikamenten, die auf Herz-Kreislauf-Erkrankungen, neurodegenerative Erkrankungen und septischen Schock abzielen .

Wirkmechanismus

Target of Action

S-Ethylisothiourea hydrobromide primarily targets nitric oxide synthase (NOS) enzymes . These enzymes play a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes. The compound is a potent competitive inhibitor of human NOS isozymes, particularly the inducible form .

Mode of Action

S-Ethylisothiourea hydrobromide acts as a competitive inhibitor of NOS enzymes . It competes with L-arginine, the natural substrate of NOS, for the active site of the enzyme . By binding to the active site of NOS, it prevents the formation of nitric oxide .

Biochemical Pathways

The inhibition of NOS enzymes by S-Ethylisothiourea hydrobromide affects the nitric oxide synthesis pathway . Nitric oxide is a signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of NOS enzymes can have significant downstream effects on these processes .

Result of Action

The inhibition of NOS enzymes by S-Ethylisothiourea hydrobromide results in a decrease in nitric oxide production . This can have various molecular and cellular effects, depending on the specific physiological or pathological context. For instance, it may affect vasodilation, immune response, and neurotransmission due to the role of nitric oxide in these processes .

Action Environment

The action, efficacy, and stability of S-Ethylisothiourea hydrobromide can be influenced by various environmental factors. For example, the compound’s inhibitory activity may be affected by the concentration of L-arginine, the natural substrate of NOS . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Safety and Hazards

S-Ethylisothiourea hydrobromide may cause respiratory tract irritation. It may be harmful if absorbed through the skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

ethyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXXKWPYNMZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

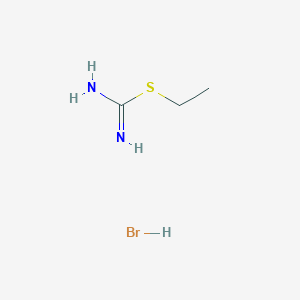

Canonical SMILES |

CCSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-20-1 (Parent) | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1071-37-0 | |

| Record name | Carbamimidothioic acid, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etiron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl carbamimidothioate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYLISOTHIURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9389OA11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of S-Ethylisothiourea hydrobromide in the synthesis of ensitrelvir?

A1: S-Ethylisothiourea hydrobromide serves as a crucial starting material in the synthesis of the N1, N3-disubstituted 1,3,5-triazone core of ensitrelvir []. This four-step telescoped strategy involves a reaction with aminomethyl triazole, utilizing 1,1'-Carbonyldiimidazole (CDI) as an activating agent. This reaction sequence includes CDI-activation, condensation, CDI-cyclization, and N1-alkylation, ultimately leading to the desired triazone intermediate [].

Q2: What are the advantages of this synthetic approach using S-Ethylisothiourea hydrobromide for ensitrelvir production?

A2: The research highlights several benefits of utilizing S-Ethylisothiourea hydrobromide in this synthetic route. The procedure stands out due to its straightforward conditions and operational simplicity, making it suitable for large-scale production. Furthermore, the strategy boasts a commendable overall yield of 53% on a gram scale, highlighting its efficiency []. This efficient and scalable synthesis of the key N1, N3-disubstituted 1,3,5-triazone intermediate of ensitrelvir using S-Ethylisothiourea hydrobromide paves the way for further research and development of ensitrelvir analogs [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)